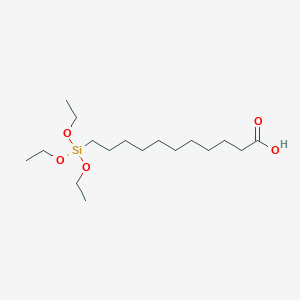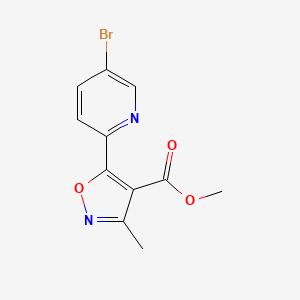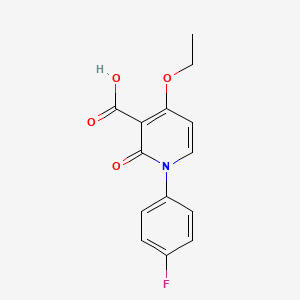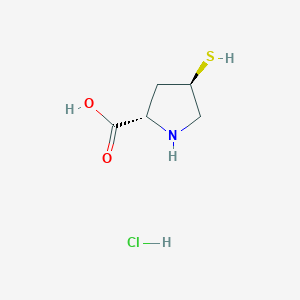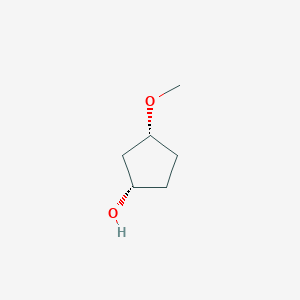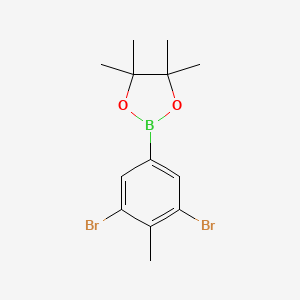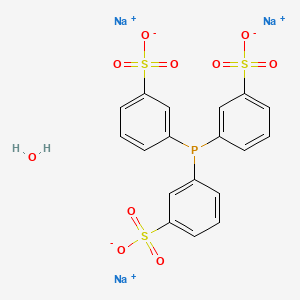
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt (<5% oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt, also known as TPPTS, is a water-soluble phosphine ligand . It is a white to off-white powder with a molecular weight of 568.40 and a molecular formula of Na3P(C6H4SO3)3·XH2O .
Synthesis Analysis
While specific synthesis methods for Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt were not found in the search results, it is known that this compound can be used in organic synthesis, such as benzothiazole-based cycloplatinated chromophores .Molecular Structure Analysis
The molecular structure of Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt is represented by the formula Na3P(C6H4SO3)3·XH2O . This indicates that the compound consists of three sodium atoms, one phosphorus atom, three sulfonated phenyl groups, and a variable amount of water molecules.Chemical Reactions Analysis
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt forms water-soluble complexes with transition metals such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) . These complexes can be used as catalysts in water-organic biphasic catalytic systems, allowing homogeneous coordination (complexation) reactions to occur at the water phase or biphasic interface . After the reaction is complete, the catalyst and products automatically separate into water-organic biphasic, facilitating the recycling of the catalyst and the separation and recovery of precious metals .Physical And Chemical Properties Analysis
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt is a white to off-white powder . It has a molecular weight of 568.40 and a melting point of over 300°C . It is soluble in water .Scientific Research Applications
Hydroformylation of Olefins
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt: is widely used in the hydroformylation of olefins . This process involves adding a formyl group (CHO) to an olefin to create an aldehyde. The compound serves as a water-soluble ligand for rhodium catalysts, which are pivotal in the industrial production of butyraldehyde . Butyraldehyde is a key intermediate in the manufacture of plasticizers, resins, and pharmaceuticals.
Aqueous Phase Catalysis
The compound’s water solubility makes it an excellent candidate for aqueous phase catalysis . It allows for the creation of water-soluble organometallic catalysts that can be easily separated from the reaction products and recycled. This is particularly beneficial in reducing environmental impact and costs associated with catalyst recovery.
Hydrocyanation of Olefins and Dienes
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is used in the hydrocyanation of olefins and dienes . This reaction involves the addition of a cyanide group to a double bond, which is a fundamental step in producing nitriles. Nitriles are essential in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Telomerization Reactions
The compound finds application in telomerization reactions, particularly in the telomerization of butadiene to produce 2.7 octadiene-1-ol . This reaction is crucial for synthesizing polymers and fine chemicals. The water-soluble nature of the catalysts derived from this compound facilitates the reaction in an aqueous medium.
Suzuki-Miyaura Coupling Reactions
In the field of cross-coupling reactions, MFCD11046357 is used to stabilize palladium nanoparticles (PdNPs), which act as efficient catalysts in the aqueous phase Suzuki-Miyaura coupling reaction at room temperature . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and organic materials.
Direct Arylation Polymerization Reactions
Lastly, this compound is utilized as a ligand in metal-catalyzed direct arylation polymerization reactions . These reactions are part of a newer class of polymerization methods that allow for the direct formation of C-C bonds between aryl halides and arenes without the need for pre-functionalization, leading to more efficient synthesis of conjugated polymers.
Mechanism of Action
Target of Action
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate, also known as Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt or MFCD11046357, is a water-soluble phosphine . It forms water-soluble complexes with transition metals such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) .
Mode of Action
The compound acts as a Lewis base, which is stronger than triphenylphosphine . It forms water-soluble complexes with transition metals, which are used as catalysts in water-organic biphasic catalytic systems . The catalytic reactions occur at the water phase or the interface of the two phases .
Biochemical Pathways
The compound is involved in various catalytic reactions. For instance, its complex with rhodium is used in the industrial production of butyraldehyde . After the reactions are complete, the catalyst and the products automatically separate into water-organic biphasic systems, facilitating the recycling of the catalyst and the recovery of precious metals .
Pharmacokinetics
The compound is soluble in water , which enhances its bioavailability.
Result of Action
The compound’s action results in the catalysis of various reactions in water-organic biphasic systems . The products of these reactions are then easily separated from the catalyst, allowing for the efficient recycling of the catalyst and the recovery of precious metals .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the presence of water is crucial for its solubility and its role in water-organic biphasic catalytic systems
Future Directions
While specific future directions were not found in the search results, the use of Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt in water-organic biphasic catalytic systems suggests potential applications in green chemistry and sustainable industrial processes . Its ability to form water-soluble complexes with transition metals could be further explored for new catalytic reactions .
properties
IUPAC Name |
trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGPXOPDRYAAQ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Na3O10PS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)

![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)


